2-(Dicyanomethylene)indan-1,3-dione
Overview
Description
2-(Dicyanomethylene)indan-1,3-dione (DCID) is a compound that has garnered interest due to its electron affinity and potential in creating push-pull chromophores with optoelectronic properties. The electron affinity of DCID is measured to be 1.33 eV, which indicates a strong π-acid character enhanced by the incorporation of the 2-dicyanomethylene moiety into the indanetrione framework .
Synthesis Analysis
DCID can be synthesized through reactions with electron-rich alkynes. The process involves two types of reactions: a formal [2 + 2] cycloaddition-retroelectrocyclization and a [4 + 2] hetero-Diels-Alder (HDA) reaction. The cycloaddition-retroelectrocyclization leads to the formation of cyanobuta-1,3-dienes, while the HDA reaction results in fused 4H-pyran heterocycles. Both products exhibit interesting optoelectronic properties and can be synthesized with good yield and selectivity. The presence of Lewis acids in the reaction environment can significantly enhance the formation of the HDA adduct .
Molecular Structure Analysis
The molecular structure of DCID and its derivatives has been studied using quantum chemical calculations and various spectroscopic methods, including NMR, IR, and UV. These studies have provided insights into the tautomeric equilibria of 2-substituted indan-1,3-diones. The substituent at the 2-position plays a crucial role in determining the tautomeric balance. For instance, 2-formyl-indan-1,3-dione and 2-acetyl-indan-1,3-dione favor the 2-hydroxyalkylidene-indan-1,3-dione tautomer, while 2-carboxyamide-indan-1,3-dione exists as a mixture of tautomers with rapid proton transfer .
Chemical Reactions Analysis
DCID is an electrophilic compound that can undergo various chemical reactions due to its active functional groups. The [2 + 2] cycloaddition-retroelectrocyclization and [4 + 2] HDA reactions are examples of its reactivity with electron-rich alkynes. Additionally, the palladium-catalyzed carbonylative annulation reaction has been developed to synthesize 2-substituted indene-1,3(2H)-dione derivatives from 1-(2-halophenyl)-1,3-diones using phenyl formate as a CO source. This method demonstrates a broad substrate scope and provides good to excellent yields, showcasing the versatility of DCID in synthetic organic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of DCID are influenced by its strong electron affinity and the nature of its substituents. The electron spin resonance spectrum of the anion radical of DCID, generated electrolytically in solution, exhibits hyperfine structure due to the presence of nitrogen and hydrogen atoms. This property is indicative of the compound's ability to participate in electron transfer processes, which is essential for its application in optoelectronic devices . The tautomeric equilibria and the influence of solvent polarity on the structure of DCID derivatives further highlight the compound's sensitivity to environmental factors .
Scientific Research Applications
Reactivity and Chemical Transformations
- Synthesis via Cycloaddition-Reactions : 2-(Dicyanomethylene)indan-1,3-dione (DCID) shows versatile reactivity in the presence of Lewis acids. It can participate in [2 + 2] cycloaddition-retroelectrocyclization or [4 + 2] hetero-Diels-Alder reactions with electron-rich alkynes, leading to the formation of cyanobuta-1,3-dienes or fused 4H-pyran heterocycles, respectively (Donckele et al., 2015).
Optoelectronic Properties
- Development of Push-Pull Chromophores : The reactions of DCID with substituted alkynes result in the formation of push-pull chromophores. These chromophores demonstrate interesting optoelectronic properties, which are significantly enhanced by the use of Lewis acids (Donckele et al., 2015).
Structural and Vibrational Studies
- Molecular Structure Analysis : Studies on the molecular structure and vibrational properties of DCID derivatives, such as 1H-indene-1,3(2H)-dione, provide insights into their reactivity and polarity, highlighting the more reactive and polar nature of DCID derivatives compared to simpler hydrocarbon compounds (Prasad et al., 2010).
Tautomeric Equilibrium Studies
- Tautomeric Analysis in Solvents : The influence of substituents on the tautomeric equilibrium of 2-substituted indan-1,3-diones, including DCID derivatives, has been investigated. This analysis is crucial for understanding the behavior of these compounds in various solvents with different polarities (Angelova et al., 2007).
Medical and Biological Applications
- Inhibition of Viral Proteases : Certain derivatives of DCID have been synthesized and evaluated for their inhibitory activity against the NS2B-NS3 protease of West Nile Virus. Hydroxylated derivatives, in particular, demonstrated significant effectiveness as noncompetitive enzyme inhibitors (Oliveira et al., 2018).
Nonlinear Optical Properties
- Third Order Optical Non-Linearity : Arylmethylene-1,3-indandione-based molecular glasses derived from DCID show significant third-order nonlinear susceptibility, indicating potential applications in nonlinear optics. This property is attributed to their molecular structure and the ability to form amorphous phases (Seniutinas et al., 2012).
Safety And Hazards
Future Directions
“2-(Dicyanomethylene)indan-1,3-dione” has been extensively studied as a synthetic intermediate for the design of many different biologically active molecules . Beyond its common use in the design of biologically active molecules, indane-1,3-dione is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for non-linear optical (NLO) applications . This suggests that “2-(Dicyanomethylene)indan-1,3-dione” has a promising future in various research fields.
properties
IUPAC Name |
2-(1,3-dioxoinden-2-ylidene)propanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4N2O2/c13-5-7(6-14)10-11(15)8-3-1-2-4-9(8)12(10)16/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFLMIPTYDGFOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C#N)C#N)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295294 | |
Record name | 2-(Dicyanomethylene)-1,3-indandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dicyanomethylene)indan-1,3-dione | |
CAS RN |
16954-74-8, 90522-66-0 | |
Record name | 2-(Dicyanomethylene)-1,3-indandione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16954-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Dicyanomethylene)-1,3-indandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Dicyanomethylene)indan-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.